molecular formula C19H16Cl2N2O4S B2679989 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine CAS No. 303023-26-9

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine

Cat. No. B2679989
CAS RN: 303023-26-9
M. Wt: 439.31
InChI Key: MWOLKRRMTILDRD-UHFFFAOYSA-N
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Description

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of sulfur-containing 1,2,4-triazole derivatives, including structures related to the specified compound, have been explored for their potential antimicrobial activity. These compounds were synthesized through a multi-step procedure and showed promising antibacterial and antifungal activities, with specific derivatives demonstrating superior antimicrobial properties. The in silico studies also indicated excellent drug-like characteristics for these compounds (D. V. N. Rao et al., 2014).

Catalytic Applications

  • Oxorhenium(V) complexes with phenolate-oxazoline ligands were synthesized and analyzed for their reactivity in O-atom transfer reactions. These complexes exhibited catalytic activity in the reduction of perchlorate salt, demonstrating the influence of ligand orientation on catalytic efficiency. This study underscores the potential of oxazoline ligands in enhancing the reactivity and selectivity of metal-based catalysts (J. Schachner et al., 2014).

Antimicrobial Activities

  • The compound's related structures have been investigated for antimicrobial activities. For example, novel 1,2,4-triazole derivatives, including those with morpholine moieties, were synthesized and tested against various microorganisms. Some of these compounds were found to possess good or moderate antimicrobial activities, highlighting the potential for developing new antimicrobial agents based on such chemical structures (H. Bektaş et al., 2007).

Material Science and Polymerization

  • In material science, the related oxazoline compounds have been utilized in the synthesis and thermal polymerization of aromatic oxazolines containing carboxylic groups. These processes resulted in new linear poly(ester amide)s, demonstrating the compound's potential in the development of novel polymeric materials with specific properties (L. Jakisch et al., 1999).

Antinociceptive Effects

  • Studies on derivatives of the specified compound have explored their antinociceptive (pain-relieving) effects in mice. These investigations found that certain 4-substituted derivatives exhibit significant antinociceptive activity without affecting motor coordination, suggesting their potential therapeutic applications in pain management (Listos Joanna et al., 2013).

properties

IUPAC Name

4-[2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLKRRMTILDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine

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